1-(4-Ethynylbenzyl)-4-methoxypiperidine

Click chemistry CuAAC Bioconjugation

1-(4-Ethynylbenzyl)-4-methoxypiperidine (C₁₅H₁₉NO, MW = 229.32 g·mol⁻¹) is a synthetic N-benzyl-4-substituted piperidine derivative featuring a terminal 4-ethynylbenzyl N-substituent and a 4-methoxy O-substituent on the piperidine ring. This compound belongs to the broader class of N-benzyl piperidine derivatives, which are extensively explored as scaffolds for CNS-targeted ligands, enzyme inhibitors, and click-chemistry-enabled probes.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B8233093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynylbenzyl)-4-methoxypiperidine
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)CC2=CC=C(C=C2)C#C
InChIInChI=1S/C15H19NO/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(17-2)9-11-16/h1,4-7,15H,8-12H2,2H3
InChIKeyCHDRDFNQZURFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethynylbenzyl)-4-methoxypiperidine: Structural Identity and Physicochemical Baseline for Research Procurement


1-(4-Ethynylbenzyl)-4-methoxypiperidine (C₁₅H₁₉NO, MW = 229.32 g·mol⁻¹) is a synthetic N-benzyl-4-substituted piperidine derivative featuring a terminal 4-ethynylbenzyl N-substituent and a 4-methoxy O-substituent on the piperidine ring. This compound belongs to the broader class of N-benzyl piperidine derivatives, which are extensively explored as scaffolds for CNS-targeted ligands, enzyme inhibitors, and click-chemistry-enabled probes [1]. The combination of the ethynyl moiety—a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—and the methoxy group conferring modulated lipophilicity and electronic properties distinguishes this scaffold from simpler N-benzyl piperidines lacking one or both functionalities [2]. The compound is supplied primarily as a research-grade building block (typical purity ≥95%), and its procurement is relevant to medicinal chemistry groups pursuing structure-activity relationship (SAR) studies, bioconjugation, and CNS-targeted probe development.

Why 1-(4-Ethynylbenzyl)-4-methoxypiperidine Cannot Be Casually Replaced with Other N-Benzyl Piperidine Analogs


Within the N-benzyl piperidine family, even seemingly minor substituent modifications produce substantial shifts in target affinity profiles, physicochemical properties, and synthetic utility. The 4-methoxy substituent directly modulates piperidine ring basicity (the oxygen atom exerts an electron-withdrawing inductive effect), alters LogP by approximately 0.5–1.0 log unit relative to unsubstituted or 4-hydroxy analogs, and can determine whether a compound functions as a receptor agonist or antagonist at certain GPCR targets [1]. Simultaneously, the terminal ethynyl group provides a unique CuAAC-reactive handle absent in saturated alkyl or halogen-substituted benzyl analogs, enabling modular construction of triazole-linked conjugates that are inaccessible with close structural relatives such as 1-(4-ethylbenzyl)-4-methoxypiperidine or 1-(4-chlorobenzyl)-4-methoxypiperidine [2]. Substituting the 4-methoxy group with 4-hydroxy or 4-H likewise eliminates the polarity-tuning effect that influences CNS permeability and off-target binding profiles [1]. These convergent factors mean that two N-benzyl piperidine derivatives with identical core scaffolds cannot be assumed interchangeable for SAR campaigns, click-chemistry probe construction, or ADME optimization without introducing uncontrolled variables.

Differentiation Evidence for 1-(4-Ethynylbenzyl)-4-methoxypiperidine: Quantitative Head-to-Head and Cross-Study Comparisons


Evidence Dimension 1 — Click Chemistry Reactivity: Terminal Ethynyl vs. Saturated or Halogen-Substituted Benzyl Analogs

1-(4-Ethynylbenzyl)-4-methoxypiperidine bears a terminal alkyne on the 4-position of the benzyl ring, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) — the prototypical click reaction. This alkyne handle is absent in saturated 4-ethylbenzyl or 4-chlorobenzyl analogs, which lack the requisite sp-hybridized carbon-carbon triple bond. The CuAAC reaction between this compound and an organic azide proceeds with quantitative regioselectivity for the 1,4-disubstituted 1,2,3-triazole product under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT, 12 h) [1]. In contrast, 1-(4-ethylbenzyl)-4-methoxypiperidine cannot undergo this cycloaddition and requires alternative, less efficient conjugation strategies (e.g., amide coupling after a multi-step functional group interconversion) [2].

Click chemistry CuAAC Bioconjugation Chemical probe synthesis

Evidence Dimension 2 — Monoamine Transporter Affinity Profile: 4-Ethynylbenzyl-Piperidine Congeneric Reference Data

Direct target-engagement data for 1-(4-ethynylbenzyl)-4-methoxypiperidine itself at monoamine transporters are not publicly available; however, a closely related congener — 4-(2-benzhydryloxy-ethyl)-1-(4-ethynylbenzyl)-piperidine (CHEMBL348100) — has been characterized in BindingDB for DAT and SERT binding. This compound demonstrated an IC₅₀ of 4.10 nM at rat DAT (inhibition of [³H]WIN-35,428 binding) versus an IC₅₀ of 1,040 nM at rat SERT (inhibition of [³H]citalopram binding), yielding a SERT/DAT selectivity ratio of approximately 254-fold in favor of DAT [1]. Although the 4-position substitution differs from the target compound (which bears a 4-methoxy rather than 4-(2-benzhydryloxy-ethyl) group), the shared 4-ethynylbenzyl N-substituent motif provides a class-level framework for anticipated transporter engagement. By comparison, N-benzyl piperidine derivatives lacking the ethynyl moiety — such as 1-benzyl-4-phenylpiperidine analogs — often show markedly different DAT/SERT selectivity profiles, with some displaying preferential SERT binding [2]. The ethynyl group's π-electron density and rigid rod-like geometry may contribute to preferential DAT pocket complementarity, a hypothesis supported by the congeneric data [1].

DAT SERT Monoamine transporter CNS ligand Binding affinity

Evidence Dimension 3 — Lipophilicity Modulation by 4-Methoxy Substitution Relative to 4-Hydroxy and 4-Unsubstituted Piperidine Analogs

The 4-methoxy substituent significantly alters the lipophilicity and hydrogen-bonding capacity of the piperidine ring relative to common comparator substituents. The 4-methoxypiperidine fragment has a measured/estimated LogP of approximately −0.5 to +0.47 (depending on salt form and measurement method) [1], compared with 4-hydroxypiperidine (LogP ~−1.1, substantially more hydrophilic) and unsubstituted piperidine (LogP ~+0.1 to +0.5, with an additional hydrogen-bond donor from the N-H). In the context of the full 1-(4-ethynylbenzyl)-4-methoxypiperidine molecule, the 4-methoxy group eliminates one hydrogen-bond donor site relative to 4-hydroxy analogs while moderately increasing lipophilicity, a combination that generally favors passive blood-brain barrier permeation according to CNS MPO scoring guidelines (optimal LogP 1–3, optimal HBD ≤3) [2]. Furthermore, a structural biology study demonstrated that cis-fluoro substitution on 4-methoxy- vs. 4-hydroxy-piperidinyl groups can provide 'synergistic, substantial, and specific potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom,' indicating that the methoxy oxygen engages in distinct molecular recognition interactions not available to the hydroxyl oxygen [3].

LogP Lipophilicity CNS permeability Physicochemical properties SAR

Evidence Dimension 4 — N-Benzyl Piperidine AChE Inhibitory Activity Baseline for Derivative Design

N-Benzyl piperidine derivatives have been systematically evaluated as acetylcholinesterase (AChE) inhibitors in a multitarget-directed ligand framework. In a 2023 study by Qin et al., optimized N-benzyl piperidine derivatives d5 and d10 exhibited AChE IC₅₀ values of 6.89 μM and 3.22 μM, respectively, alongside HDAC inhibitory activity (HDAC IC₅₀ = 0.17 μM and 0.45 μM) [1]. An independent study on structurally related N-benzyl piperidine analogs (da Conceição et al., 2023) reported a compound (4a, AChE/BuChE-IN-4) with AChE IC₅₀ = 2.08 μM and BuChE IC₅₀ = 7.41 μM [2]. 1-(4-Ethynylbenzyl)-4-methoxypiperidine has not been directly assayed for AChE inhibition; however, its N-benzyl piperidine scaffold places it within a well-validated pharmacophoric class where the benzyl substitution pattern is a primary determinant of AChE potency. In the da Conceição et al. series, the nature and position of substituents on the N-benzyl ring were critical: electron-withdrawing groups enhanced AChE binding by modulating π-stacking interactions with the peripheral anionic site (PAS) of the enzyme [2]. The 4-ethynyl group — with its electron-withdrawing character (Hammett σₚ ≈ +0.23 for ethynyl vs. σₚ = −0.17 for methyl) and extended π-system — is structurally positioned to engage the PAS similarly to reported high-affinity ligands, while the 4-methoxy group could provide additional hydrogen-bond acceptor interactions at the catalytic site.

Acetylcholinesterase AChE inhibition Alzheimer's disease HDAC dual inhibitor Neurodegeneration

Evidence Dimension 5 — Metabolic Stability Implications of the 4-Methoxy Substituent: Class-Level Comparison with 4-Hydroxy and 4-Unsubstituted Analogs

The 4-methoxy group on the piperidine ring blocks a major site of Phase I oxidative metabolism — O-dealkylation and hydroxylation at the 4-position — that would otherwise occur with 4-unsubstituted or 4-hydroxy piperidine analogs. In general ADME principles, O-methyl ethers exhibit greater metabolic stability than the corresponding free alcohols because the methyl cap prevents direct glucuronidation and reduces the rate of CYP450-mediated O-dealkylation relative to hydroxyl oxidation [1]. In fluorinated piperidine analog development, the 4-methoxy substituent is explicitly noted to 'contribute to electronic modulation of the piperidine ring' and is paired with additional metabolic-stability-enhancing groups (e.g., difluoromethyl) in SAR campaigns targeting improved pharmacokinetic profiles [2]. The 4-hydroxy analog (1-(4-ethynylbenzyl)-4-hydroxypiperidine) would be susceptible to rapid Phase II conjugation (glucuronidation/sulfation), leading to higher intrinsic clearance and shorter half-life in hepatocyte or microsomal stability assays [1]. The 4-unsubstituted analog (1-(4-ethynylbenzyl)piperidine) presents a metabolically labile C-H bond at the 4-position susceptible to CYP450-mediated hydroxylation. While no head-to-head microsomal stability data have been published for the target compound, ADME principles applied across the 4-substituted piperidine series support the expectation that the 4-methoxy variant offers a balanced metabolic stability profile — more stable than 4-hydroxy or 4-H, yet not as metabolically inert as heavily fluorinated analogs.

Metabolic stability CYP450 Microsomal stability ADME 4-Methoxypiperidine

Procurement-Validated Research and Industrial Application Scenarios for 1-(4-Ethynylbenzyl)-4-methoxypiperidine


Scenario A — Modular Chemical Probe Construction via CuAAC Click Chemistry

1-(4-Ethynylbenzyl)-4-methoxypiperidine is optimally suited as a click-chemistry-ready building block for constructing fluorescent, biotinylated, or affinity-tagged piperidine-based probes. The terminal 4-ethynylbenzyl alkyne undergoes CuAAC cycloaddition with azide-functionalized reporter groups (fluorophores, biotin, PEG linkers) under mild aqueous conditions, producing 1,4-disubstituted 1,2,3-triazole conjugates in a single synthetic step. This avoids multi-step functional-group interconversions required when starting from saturated or halogen-substituted benzyl piperidine analogs that lack the alkyne handle [1]. Procurement of this compound is therefore justified for chemical biology core facilities and probe-development groups that require a piperidine scaffold pre-equipped for CuAAC ligation.

Scenario B — CNS-Targeted Medicinal Chemistry SAR Campaigns

For CNS drug discovery programs, the combination of 4-methoxy substitution (LogP modulation toward CNS MPO-desirable range, HBD count reduction) with the 4-ethynylbenzyl N-substituent (which, based on congeneric DAT/SERT data, may confer DAT-biased monoamine transporter engagement [1]), provides a differentiated starting scaffold for SAR exploration. Medicinal chemistry teams can vary the benzyl substitution, piperidine 4-position, and triazole conjugation products independently. This multifunctional scaffold is particularly relevant for programs targeting dopaminergic pathways, where the congeneric reference compound CHEMBL348100 demonstrated 254-fold DAT-over-SERT selectivity [1].

Scenario C — N-Benzyl Piperidine Library Design for AChE and HDAC Dual Inhibitor Screening

The N-benzyl piperidine core is validated as an AChE/HDAC dual-inhibitor pharmacophore, with published lead compounds achieving AChE IC₅₀ values in the 2–7 μM range and HDAC IC₅₀ values as low as 0.17 μM [1]. 1-(4-Ethynylbenzyl)-4-methoxypiperidine introduces a substitution pattern (4-ethynyl + 4-methoxy) that has not been explored in the published SAR series from Qin et al. or da Conceição et al. [1]. Screening this compound as a singleton or as a library anchor point may yield novel IP-generating derivatives with differentiated selectivity profiles, particularly if the ethynyl group engages the AChE peripheral anionic site (PAS) through extended π-stacking interactions unavailable to alkyl- or halo-substituted benzyl analogs.

Scenario D — Physicochemical Property Benchmarking in Piperidine Scaffold Selection

When selecting a 4-substituted piperidine scaffold for lead optimization, the target compound offers a balanced starting point: the 4-methoxy group provides intermediate lipophilicity (fragment LogP ~−0.5 to +0.47) between excessively hydrophilic 4-hydroxy (LogP ~−1.1) and more lipophilic 4-alkyl or 4-aryl analogs, while simultaneously eliminating one hydrogen-bond donor site relative to 4-hydroxy congeners [1]. For ADME-conscious programs applying CNS MPO or similar multiparameter scoring frameworks, this pre-optimized profile can reduce the number of property-tuning iterations needed during hit-to-lead expansion . Procurement of this specific compound for property-benchmarking panels is warranted when comparing the performance of 4-methoxy vs. 4-hydroxy vs. 4-unsubstituted piperidine series under identical assay conditions.

Quote Request

Request a Quote for 1-(4-Ethynylbenzyl)-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.